molecular formula C15H9ClN2 B382092 6-Chloro-11H-indolo[3,2-c]quinoline CAS No. 108832-13-9

6-Chloro-11H-indolo[3,2-c]quinoline

Cat. No.: B382092
CAS No.: 108832-13-9
M. Wt: 252.7g/mol
InChI Key: CDJUTKSWQRTRBZ-UHFFFAOYSA-N
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Description

6-Chloro-11H-indolo[3,2-c]quinoline is a chemical compound with the molecular formula C15H9ClN2 . It is a derivative of indoloquinoline, a heterocyclic system that is an important structural constituent of a number of natural and synthetic biologically active substances .


Synthesis Analysis

A new method for synthesizing 11H-indolo[3,2-c]quinolines, which would include this compound, involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray structure determination . The structure-activity relationships for kinase inhibition have been revealed through modifications of the screening hit 11H-indolo[3,2-c]quinoline-6-carboxylic acid .


Chemical Reactions Analysis

The synthesis of 11H-indolo[3,2-c]quinolines, including this compound, involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This reaction could proceed under various conditions .


Physical and Chemical Properties Analysis

This compound has an average mass of 252.698 Da and a monoisotopic mass of 252.045425 Da .

Scientific Research Applications

  • Antiproliferative and Antitumor Activities : Indolo[3,2-c]quinoline derivatives have shown significant antiproliferative effects against various cancer cells. For example, certain derivatives demonstrated potent activity against cancer cells including HeLa, A549, and SKHep, with some compounds being more active than the well-known anticancer drug Doxorubicin (Chih-Ming Lu et al., 2010). Another study synthesized 6-amino-substituted 11H-indolo[3,2-c]quinolines and found them to exhibit significant cytotoxicity in various cancer cell lines (Ning Wang et al., 2014).

  • Antimalarial Activity : Some indolo[3,2-c]quinoline derivatives have shown promising antimalarial activity. A study synthesized a series of these compounds, finding that most were active against a chloroquine-resistant strain of Plasmodium falciparum (M. Go et al., 1992).

  • Synthesis and Physicochemical Studies : Research has also focused on the synthesis and characterization of indolo[3,2-c]quinoline derivatives. For instance, a study explored the pharmacomodulation in a series of 11H-indolo[3,2-c]quinolinediones, which involved the synthesis and cytotoxicity of various substituted derivatives (P. Helissey et al., 1989). Another research focused on determining the physicochemical parameters such as hydrophobicity and acid dissociation constants of these compounds (G. Lin et al., 1989).

  • DNA Binding and Topoisomerase Inhibition : Some studies have investigated the interaction of indolo[3,2-c]quinolines with DNA and their inhibition of topoisomerases. For example, certain derivatives were found to intercalate with DNA and inhibit topoisomerase I and II, which are crucial for cancer cell proliferation (Molecular geometry and physiochemical characteristics of selected anilinoquinolines, indolo[3,2-c]quinolines and tetrahydroindolo[3,2-d]benzazepines, H. Koh et al., 1994).

Future Directions

Future research could focus on further exploring the synthesis methods and potential applications of 6-Chloro-11H-indolo[3,2-c]quinoline. For instance, the development of more efficient synthesis methods and the investigation of its biological activities could be potential areas of interest.

Properties

IUPAC Name

6-chloro-11H-indolo[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJUTKSWQRTRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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